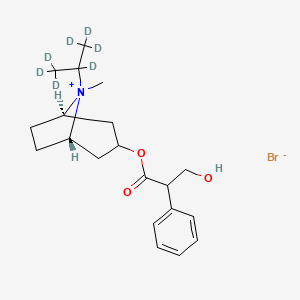

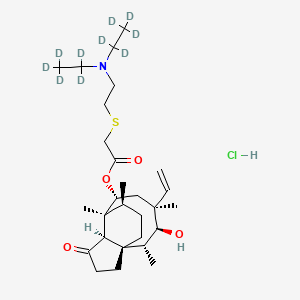

Ipratropium-d7 Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ipratropium-d7 Bromide is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound used as a bronchodilator. It is primarily employed in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ipratropium Bromide typically involves the following steps:

Starting Materials: Ethyl phenylacetate and isopropyl tropanol are used as starting materials.

Reaction Steps:

Industrial Production Methods

The industrial production of Ipratropium Bromide follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, safe, and controllable, making it suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Ipratropium Bromide undergoes several types of chemical reactions, including:

Substitution Reactions: Common in the synthesis process.

Reduction Reactions: Used in the preparation of intermediate compounds.

Common Reagents and Conditions

Oxalyl Chloride: Used in the acyl chlorination step.

Isopropyl Tropine Mesylate: Reacts with the acylated intermediate.

Methyl Bromide: Used in the final bromomethylation step.

Major Products Formed

The major product formed from these reactions is Ipratropium Bromide, with intermediate compounds being phenylacetate isopropyl tropeine and other related substances .

Aplicaciones Científicas De Investigación

Ipratropium-d7 Bromide is extensively used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Ipratropium Bromide.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

Analytical Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques.

Biomedical Research: Exploring its effects on respiratory conditions and its potential therapeutic applications.

Mecanismo De Acción

Ipratropium Bromide acts as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system in the airways, leading to the relaxation of smooth muscles and bronchodilation . The compound is primarily used to alleviate bronchospasm in conditions like COPD and asthma .

Comparación Con Compuestos Similares

Similar Compounds

Tiotropium Bromide: Another anticholinergic bronchodilator used for COPD.

Albuterol Sulfate: A β2-adrenergic bronchodilator often used in combination with Ipratropium Bromide.

Montelukast: A leukotriene receptor antagonist used for asthma.

Uniqueness

Ipratropium Bromide is unique due to its specific action on muscarinic receptors, providing a different mechanism of action compared to β2-adrenergic bronchodilators like Albuterol Sulfate . Its deuterated form, Ipratropium-d7 Bromide, offers additional benefits in research applications by allowing for more precise tracking and analysis of metabolic pathways .

Propiedades

Fórmula molecular |

C20H30BrNO3 |

|---|---|

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

[(1S,5R)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i1D3,2D3,14D; |

Clave InChI |

LHLMOSXCXGLMMN-UDNHRDGISA-M |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

SMILES canónico |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)

![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)

![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)